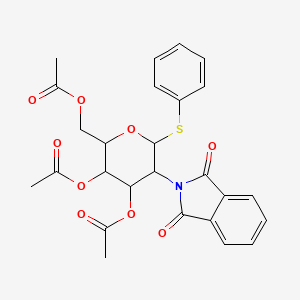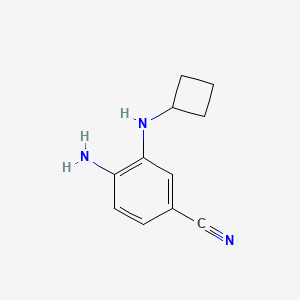![molecular formula C13H11ClF3N B12074289 2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)
2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride is a chemical compound with the following properties:
- It is used primarily in research and not intended for diagnostic or therapeutic purposes .
Molecular Formula: CHFN•HCl
Molecular Weight: 273.68 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves introducing a trifluoromethyl group into a biphenyl amine. One common method is through nucleophilic aromatic substitution (SNAr) reactions using a trifluoromethylating agent.
Reaction Conditions::- The reaction typically occurs under basic conditions.
- Trifluoromethylating agents like Ruppert–Prakash reagent (TMSCF3) are commonly employed.
Industrial Production:: While specific industrial production methods may vary, the synthetic routes mentioned above serve as the basis for large-scale production.
Chemical Reactions Analysis
Reactions::
SNAr Reactions: The compound undergoes nucleophilic aromatic substitution reactions.
Oxidation, Reduction, and Substitution: Depending on the reaction conditions, it can participate in oxidation, reduction, and substitution reactions.
Trifluoromethylating Agents: e.g., TMSCF
Base: Often a strong base like potassium carbonate (KCO)
Major Products:: The major products depend on the specific reaction conditions and the substituents present. Trifluoromethylated biphenyl derivatives are common products.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for designing new materials.
Biology: In drug discovery and development.
Medicine: Potential therapeutic agents.
Industry: For creating functional materials.
Mechanism of Action
The exact mechanism by which 2’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
- This compound’s uniqueness lies in its trifluoromethyl group, which imparts distinct properties.
- Similar compounds include other trifluoromethylated biphenyl derivatives.
Properties
Molecular Formula |
C13H11ClF3N |
|---|---|
Molecular Weight |
273.68 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]aniline;hydrochloride |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;/h1-8H,17H2;1H |
InChI Key |
WSNLLPJCWQHHQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methylamine](/img/structure/B12074222.png)

![7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)
![Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-](/img/structure/B12074246.png)


![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)



![O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12074277.png)
![5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12074283.png)

